molecular formula C17H10F2N4 B1430149 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole CAS No. 1424528-97-1

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole

Cat. No.: B1430149
CAS No.: 1424528-97-1
M. Wt: 308.28 g/mol
InChI Key: YLPBZBPSXDOHGH-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole is a heteroaryl compound with significant potential in various scientific fields. Its molecular formula is C17H10F2N4, and it has a molecular weight of 308.28 g/mol . This compound is characterized by the presence of fluorine atoms at positions 5 and 6 on the benzodiazole ring, and a phenylpyrimidinyl group at position 2.

Preparation Methods

The synthesis of 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole involves several steps. One common method includes the reaction of 5,6-difluoro-1H-benzimidazole with 2-bromo-5-phenylpyrimidine under palladium-catalyzed cross-coupling conditions. The reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include MCPBA for oxidation, palladium catalysts for cross-coupling, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets like Janus kinases. By binding to these kinases, the compound inhibits their activity, which can modulate various signaling pathways involved in cell growth, survival, and differentiation . This inhibition can lead to therapeutic effects in diseases where kinase activity is dysregulated.

Comparison with Similar Compounds

5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-1,3-benzodiazole can be compared with other heteroaryl compounds, such as:

The uniqueness of 5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

5,6-difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N4/c18-12-6-14-15(7-13(12)19)23-17(22-14)11-8-20-16(21-9-11)10-4-2-1-3-5-10/h1-9H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBZBPSXDOHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NC4=CC(=C(C=C4N3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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